molecular formula C11H7BrClNO2 B2428697 Methyl 7-bromo-2-chloroquinoline-3-carboxylate CAS No. 1890749-62-8

Methyl 7-bromo-2-chloroquinoline-3-carboxylate

Cat. No.: B2428697
CAS No.: 1890749-62-8
M. Wt: 300.54
InChI Key: AVYDBFWLRSNUTN-UHFFFAOYSA-N
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Description

Methyl 7-bromo-2-chloroquinoline-3-carboxylate (CAS 1890749-62-8) is a high-purity chemical compound serving as a versatile and crucial synthetic intermediate in organic chemistry and drug discovery research. It belongs to the class of 2-chloroquinoline-3-carboxylates, which are recognized as privileged scaffolds in medicinal chemistry . This compound is particularly valued for its multifunctional reactivity. The bromine atom at the 7-position and the chlorine atom at the 2-position are excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and nucleophilic substitution, allowing researchers to create diverse chemical libraries . Its core quinoline structure is a key motif found in compounds with a wide range of documented biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties . As a building block, it is instrumental in the synthesis of complex heterocyclic systems and fused quinoline derivatives for developing new pharmacological agents . This product is intended for research applications as a chemical precursor and is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet.

Properties

IUPAC Name

methyl 7-bromo-2-chloroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)8-4-6-2-3-7(12)5-9(6)14-10(8)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYDBFWLRSNUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2C=C(C=CC2=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Mechanism and Conditions

The reaction begins with the formation of the Vilsmeier reagent (POCl₃-DMF complex), which facilitates electrophilic substitution at the para position of the acetamide’s aromatic ring. Cyclization proceeds via intramolecular attack of the amide nitrogen on the activated carbonyl, forming the quinoline scaffold. The bromo substituent at position 7 originates from the starting aniline derivative, while the chloro group at position 2 is introduced via POCl₃.

Key Reaction Parameters :

  • Temperature: 80°C for 2 hours.
  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (20% EtOAc/petroleum ether).

Aldehyde-to-Ester Conversion

To convert the 3-carbaldehyde intermediate to the methyl ester, a two-step oxidation-esterification sequence is employed:

  • Oxidation : The aldehyde is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) or Jones reagent.
  • Esterification : The resulting acid is treated with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to yield the methyl ester.

Challenges :

  • Over-oxidation risks during the aldehyde-to-acid step.
  • Esterification efficiency depends on the steric hindrance of the quinoline scaffold.

Direct Cyclization Using Amino Ester Precursors

A more streamlined approach involves cyclizing N-(3-bromophenyl)-3-amino-2-butenoic acid methyl ester with the Vilsmeier reagent. This method directly installs the ester group at position 3 during quinoline formation, bypassing post-cyclization modifications.

Reaction Pathway

The amino ester undergoes cyclodehydration in the presence of POCl₃-DMF, forming the quinoline ring. The ester functionality at position 3 is retained, while the chloro group at position 2 arises from chloride ions in the reaction medium.

Optimized Conditions :

  • Solvent: Halogenated hydrocarbons (e.g., dichloromethane).
  • Temperature: 75–80°C for 3 hours.
  • Yield: ~65% after purification.

Comparative Advantages

  • Fewer Steps : Eliminates oxidation and esterification stages.
  • Higher Atom Economy : Direct incorporation of the ester group reduces waste.

Gould-Jacobs Cyclization with β-Keto Esters

The Gould-Jacobs reaction offers an alternative route by condensing 3-bromoaniline with a β-keto ester (e.g., methyl acetoacetate) under acidic conditions. Cyclization is induced by heating in polyphosphoric acid (PPA) or Eaton’s reagent, yielding the quinoline-3-carboxylate directly.

Mechanistic Insights

  • Formation of Enamine : The aniline reacts with the β-keto ester to form an enamine intermediate.
  • Cyclization : Acid-catalyzed intramolecular cyclization generates the quinoline core.
  • Chlorination : Subsequent treatment with PCl₃ introduces the chloro group at position 2.

Critical Parameters :

  • Chlorination Efficiency: Excess PCl₃ ensures complete substitution.
  • Temperature Control: Avoids decarboxylation of the ester.

Post-Synthetic Modifications and Purification

Chromatographic Purification

Silica gel chromatography remains the gold standard for isolating Methyl 7-bromo-2-chloroquinoline-3-carboxylate. Eluents such as ethyl acetate/petroleum ether (30:70) achieve >95% purity.

Crystallization Techniques

Recrystallization from hexane/ethyl acetate mixtures enhances crystallinity, with reported melting points of 74.5–76°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.92 (s, 1H, H-4), 8.45 (d, J = 8.5 Hz, 1H, H-8), 7.89 (d, J = 8.5 Hz, 1H, H-5), 4.02 (s, 3H, OCH₃).
  • MS (ESI) : m/z 318 [M+H]⁺ (³⁵Cl, ⁷⁹Br), 320 [M+H]⁺ (³⁵Cl, ⁸¹Br).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms ≥95% purity, with retention times consistent with synthetic standards.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis favors POCl₃ over specialized chlorinating agents due to its low cost and high reactivity.

Waste Management

Neutralization of POCl₃ with aqueous NaHCO₃ generates phosphate salts, which require precipitation and filtration before disposal.

Emerging Methodologies

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation (100°C, 30 min) enhances throughput without compromising yield.

Continuous Flow Systems

Microreactor technology improves heat transfer and mixing efficiency, particularly for exothermic cyclization steps.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions, with bromine being more reactive due to its lower electronegativity and larger atomic radius.

Bromine Substitution

Reaction TypeReagents/ConditionsProductYieldReferences
Suzuki-Miyaura CouplingPd(PPh₃)₂Cl₂, arylboronic acid, K₂CO₃7-Aryl-2-chloroquinoline-3-carboxylate72-89%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, alkyne, Et₃N7-Alkynyl-2-chloroquinoline-3-carboxylate65%

Mechanism : Bromine participates in Pd-catalyzed cross-couplings via oxidative addition of the C–Br bond to Pd(0), forming a Pd(II) intermediate. Transmetallation with boronic acids or alkynes precedes reductive elimination to yield substituted products .

Chlorine Substitution

Reaction TypeReagents/ConditionsProductYieldReferences
AminationNaNH₂, NH₃ (lq.), 100°C7-Bromo-2-aminoquinoline-3-carboxylate58%
MethoxylationNaOMe, DMF, 80°C7-Bromo-2-methoxyquinoline-3-carboxylate63%

Note : Chlorine substitution requires harsher conditions due to its stronger C–Cl bond. Microwave-assisted reactions improve yields (e.g., 78% for amination under MW) .

Ester Group Transformations

The methyl ester at C3 undergoes hydrolysis, reduction, or serves as a directing group in cyclization.

Hydrolysis

ConditionsProductYieldReferences
4M HCl, reflux, 4h7-Bromo-2-chloroquinoline-3-carboxylic acid92%
NaOH (aq.), ethanol, 60°CSodium salt of carboxylic acid87%

Application : The carboxylic acid is a precursor for amides or esters with enhanced solubility.

Reduction

ReagentsProductYieldReferences
LiAlH₄, THF, 0°C7-Bromo-2-chloroquinoline-3-methanol68%
DIBAL-H, toluene, -78°CAldehyde intermediate74%

Cyclization Reactions

The ester and halogen substituents facilitate fused-ring formation:

Reagents/ConditionsProductYieldReferences
CuI, DMF, 120°C (Ullmann-type)Quinoline-fused oxazole61%
K₂CO₃, DMSO, MW irradiationPyrano[3,2-c]quinoline derivatives83%

Mechanism : The ester group directs electrophilic attack, while halogens stabilize radical intermediates during cyclization.

Oxidation and Reduction of the Quinoline Core

Reaction TypeReagents/ConditionsProductYieldReferences
Oxidation (KMnO₄, H₂SO₄)7-Bromo-2-chloroquinoline-3-carboxylate N-oxide55%
Catalytic Hydrogenation (H₂, Pd/C)Dihydroquinoline derivative90%

Multi-Component Reactions (MCRs)

The compound participates in MCRs to generate complex heterocycles:

ComponentsConditionsProductYieldReferences
Phenylacetylene, CuI, Pd(PPh₃)₂Cl₂Et₃N, 70°C, 5hAlkynyl-quinoline hybrid77%
Malononitrile, 4-hydroxycoumarinL-Proline catalyst, ethanolPyrano[3,2-c]chromenone81%

Comparative Reactivity of Halogens

A reactivity study under identical Suzuki conditions:

Halogen PositionReaction PartnerTime (h)Yield
C7-BrPhB(OH)₂289%
C2-ClPhB(OH)₂24<10%

Industrial-Scale Modifications

  • Continuous-Flow Synthesis : Using microreactors with Pd/C catalysts reduces reaction time from 12h to 20 minutes.

  • Solvent Optimization : Replacement of DMF with cyclopentyl methyl ether (CPME) improves sustainability without compromising yield.

Scientific Research Applications

Medicinal Chemistry

Methyl 7-bromo-2-chloroquinoline-3-carboxylate serves as a key building block in the synthesis of various pharmacologically active compounds. Its derivatives have shown promise as potential anticancer and antimicrobial agents . The compound's unique structure allows for modifications that can enhance its biological activity .

Drug Discovery

The compound is utilized in high-throughput screening assays to identify new drug candidates. Its ability to interact with specific molecular targets makes it a valuable tool in the early stages of drug development .

Organic Synthesis

In organic chemistry, this compound acts as an intermediate for synthesizing complex organic molecules. This versatility is essential for developing novel compounds with desired properties .

Material Science

Research indicates that this compound can be employed in developing materials with unique electronic and optical properties. Its incorporation into polymer matrices has been explored for applications in sensors and light-emitting devices .

Anticancer Activity

A study demonstrated that this compound induced apoptosis in several cancer cell lines. The compound caused G2/M phase arrest associated with increased cyclin B1 expression and caspase activation, confirming its role in promoting cell death .

Antimicrobial Studies

Research has shown that this compound exhibits significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) were comparable to established antibiotics, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact mechanism of action varies based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-bromo-4-chloroquinoline-2-carboxylate
  • Methyl 6-bromo-2-chloroquinoline-3-carboxylate
  • Methyl 7-bromo-2-fluoroquinoline-3-carboxylate

Uniqueness

Methyl 7-bromo-2-chloroquinoline-3-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.

Biological Activity

Methyl 7-bromo-2-chloroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H7BrClNO2
  • Molecular Weight : 300.53 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a quinoline ring substituted with bromine and chlorine atoms, which are believed to enhance its biological activity.

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies have shown that quinoline derivatives exhibit significant antibacterial and antifungal properties.

Pathogen Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate activity
Candida albicansEffective antifungal

2. Anticancer Activity

Recent studies highlight the potential of this compound as an anticancer agent. The compound has shown cytotoxic effects on various cancer cell lines, indicating its potential in cancer therapy.

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)5.0Significant cytotoxicity observed
HeLa (cervical cancer)8.0Moderate cytotoxicity observed
A549 (lung cancer)6.5Significant cytotoxicity observed

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
  • DNA Interaction : It is believed to intercalate into DNA, interfering with replication and transcription processes.
  • Receptor Modulation : The presence of halogen substituents may enhance binding affinity to specific receptors, modulating signaling pathways critical for cell survival and proliferation.

Case Study: Anticancer Activity in MCF-7 Cells

A study conducted by researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 5 µM after 48 hours of exposure. Apoptotic assays confirmed that the compound induced apoptosis in these cells, suggesting its potential as a therapeutic agent against breast cancer.

Case Study: Antimicrobial Efficacy

In another study, this compound was tested against several bacterial strains. The compound exhibited notable antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 10 µg/mL. This highlights its potential application in treating infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 7-bromo-2-chloroquinoline-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via sequential halogenation and esterification. For example, bromination at the 7-position of a quinoline precursor followed by chlorination at the 2-position, with final esterification using methanol. Key parameters include temperature control (60–80°C for halogenation) and stoichiometric ratios of halogenating agents (e.g., NBS or PCl₅) .
  • Data Note : Yields often drop below 50% if purification steps (e.g., column chromatography) are omitted due to byproducts from incomplete halogenation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Look for characteristic signals: ester carbonyl (~165–170 ppm in ¹³C NMR), aromatic protons (δ 7.5–8.5 ppm in ¹H NMR), and halogen substituent shifts (e.g., bromine deshields adjacent carbons) .
  • Mass Spectrometry : Expect molecular ion peaks at m/z 300.54 (M⁺) and fragment ions corresponding to decarboxylation (m/z 256) or halogen loss .
    • Validation : Cross-reference with crystallographic data (e.g., SHELX-refined structures) to resolve ambiguities in planar quinoline systems .

Q. What are the common impurities encountered during synthesis, and how are they quantified?

  • Typical Impurities : Unreacted precursors (e.g., 7-bromoquinoline derivatives), dehalogenated byproducts, or ester hydrolysis products .
  • Analysis : Use HPLC with a C18 column (UV detection at 254 nm) and gradient elution (acetonitrile/water). Quantify impurities against calibrated standards .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

  • Case Study : Discrepancies in bond angles (e.g., C-Br vs. C-Cl distances) between XRD and DFT calculations may arise from crystal packing effects. Refinement using SHELXL with anisotropic displacement parameters improves accuracy .
  • Recommendation : Perform temperature-dependent NMR to detect dynamic effects (e.g., rotational barriers) that XRD might miss .

Q. What strategies optimize the regioselectivity of further functionalization (e.g., Suzuki coupling) at the 7-bromo position?

  • Methodology :

  • Catalytic Systems : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to minimize steric hindrance from the 2-chloro substituent .
  • Solvent Effects : Polar aprotic solvents (DMF or DMSO) enhance solubility and stabilize transition states .
    • Data Contradiction : Some studies report lower yields in DMSO due to ligand coordination; trial-and-error optimization is advised .

Q. What mechanistic insights explain the compound’s potential antibacterial activity in structure-activity relationship (SAR) studies?

  • Hypothesis : The 2-chloro and 7-bromo groups may disrupt bacterial DNA gyrase, analogous to fluoroquinolones. The ester group could modulate lipophilicity and membrane penetration .
  • Experimental Design :

  • In vitro Assays : Test against E. coli (ATCC 25922) with ciprofloxacin as a positive control.
  • SAR Expansion : Synthesize analogs (e.g., replacing methyl ester with ethyl or tert-butyl) to correlate logP values with MIC data .

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